![molecular formula C17H36N2O5 B14429896 N,N,N',N'-Tetrakis{[(propan-2-yl)oxy]methyl}urea CAS No. 78535-52-1](/img/structure/B14429896.png)
N,N,N',N'-Tetrakis{[(propan-2-yl)oxy]methyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N’,N’-Tetrakis{[(propan-2-yl)oxy]methyl}urea is a chemical compound known for its unique structure and versatile applications. It is characterized by the presence of four isopropyl groups attached to a urea core, making it a valuable compound in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetrakis{[(propan-2-yl)oxy]methyl}urea typically involves the reaction of urea with isopropyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Urea and isopropyl alcohol.
Catalyst: Acidic or basic catalyst to facilitate the reaction.
Conditions: Controlled temperature (usually around 60-80°C) and pressure.
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-Tetrakis{[(propan-2-yl)oxy]methyl}urea is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The process involves:
Continuous Flow Reactors: Ensuring consistent mixing and reaction conditions.
Purification: Using distillation or crystallization to obtain pure product.
化学反応の分析
Types of Reactions
N,N,N’,N’-Tetrakis{[(propan-2-yl)oxy]methyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The isopropyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
N,N,N’,N’-Tetrakis{[(propan-2-yl)oxy]methyl}urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and coatings.
作用機序
The mechanism of action of N,N,N’,N’-Tetrakis{[(propan-2-yl)oxy]methyl}urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.
Protein Interactions: Modulating protein-protein interactions through non-covalent bonding.
類似化合物との比較
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Known for its use as a chelating agent and in the production of polyurethane coatings.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Used in metal extraction and catalysis.
Uniqueness
N,N,N’,N’-Tetrakis{[(propan-2-yl)oxy]methyl}urea is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
特性
CAS番号 |
78535-52-1 |
|---|---|
分子式 |
C17H36N2O5 |
分子量 |
348.5 g/mol |
IUPAC名 |
1,1,3,3-tetrakis(propan-2-yloxymethyl)urea |
InChI |
InChI=1S/C17H36N2O5/c1-13(2)21-9-18(10-22-14(3)4)17(20)19(11-23-15(5)6)12-24-16(7)8/h13-16H,9-12H2,1-8H3 |
InChIキー |
LSSKGIDMXSHQDY-UHFFFAOYSA-N |
正規SMILES |
CC(C)OCN(COC(C)C)C(=O)N(COC(C)C)COC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


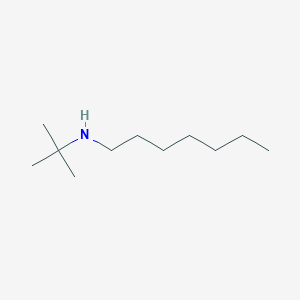
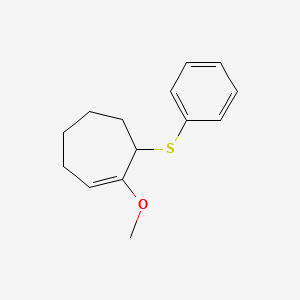
![2-(2-Methylphenyl)-N-[2-(3-methylphenyl)propan-2-yl]acetamide](/img/structure/B14429822.png)
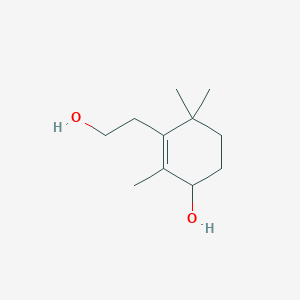
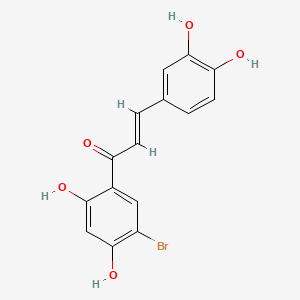
![1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline](/img/structure/B14429848.png)
![1h-[1,4]Diazepino[1,7-a]benzimidazole](/img/structure/B14429861.png)
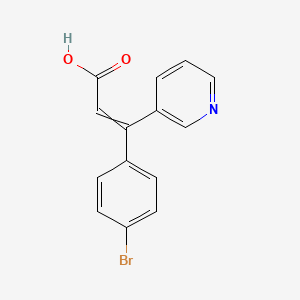
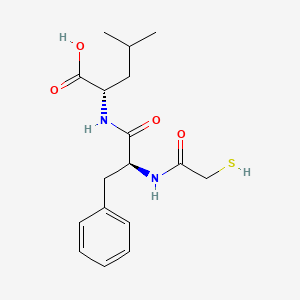
![Benzene, [(1,1-dimethyl-2-phenylethyl)thio]-](/img/structure/B14429881.png)
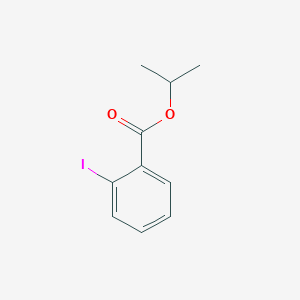
![1-Methoxy-4-[2-(4-methoxybenzene-1-sulfonyl)ethenyl]benzene](/img/structure/B14429899.png)
![Diethyl [1-(methylsulfanyl)ethenyl]phosphonate](/img/structure/B14429901.png)
![4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14429912.png)
